6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse pharmacological properties, including antiproliferative, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps :
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This is achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the 4-Fluorophenyl Group: This step involves the use of a fluorinated aromatic compound, such as 4-fluorobenzaldehyde, which is introduced through a condensation reaction.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antiproliferative activity against various cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and inflammation.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- 6-(4-chlorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- 6-(4-methylphenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Uniqueness
6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its analogs with different substituents on the phenyl ring .
Properties
Molecular Formula |
C19H15FN4OS |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C19H15FN4OS/c1-11-4-3-5-16(21-11)23-18(25)17-12(2)24-10-15(22-19(24)26-17)13-6-8-14(20)9-7-13/h3-10H,1-2H3,(H,21,23,25) |
InChI Key |
ZPIHPNXIWYOBCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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